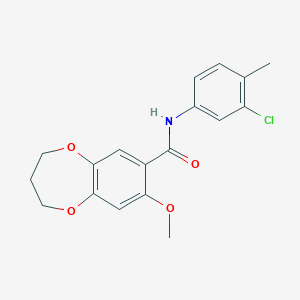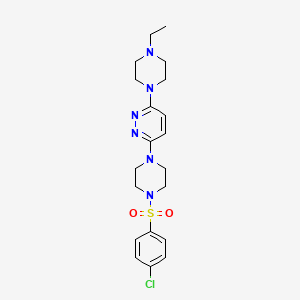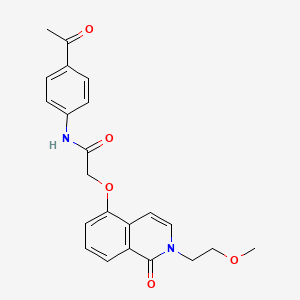![molecular formula C16H21N5OS B11244966 N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine](/img/structure/B11244966.png)
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a thiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the cyclization of appropriate precursors such as 2,4-diaminopyrimidine with suitable aldehydes or ketones under acidic or basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions. For instance, 4-chloropyrimidine can react with piperazine derivatives in the presence of a base like potassium carbonate.
Attachment of the Thiophene Moiety: The thiophene-2-carbonyl group is typically introduced through acylation reactions. Thiophene-2-carbonyl chloride can react with the piperazine-substituted pyrimidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiophene moiety, converting it to an alcohol.
Substitution: The piperazine ring can undergo various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials with specific properties due to its unique chemical structure.
Wirkmechanismus
The mechanism of action of N,N,6-Trimethyl-2-[4-(thiophene-2-carbonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. For example, it could inhibit a key enzyme in a bacterial pathway, thereby exerting an antibacterial effect.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N,N-Dimethyl-2-[4-(Thiophen-2-carbonyl)piperazin-1-YL]pyrimidin-4-amin
- N,N,6-Trimethyl-2-[4-(Furan-2-carbonyl)piperazin-1-YL]pyrimidin-4-amin
Einzigartigkeit
N,N,6-Trimethyl-2-[4-(Thiophen-2-carbonyl)piperazin-1-YL]pyrimidin-4-amin ist aufgrund der spezifischen Kombination der Thiophen-Einheit und des piperazinsubstituierten Pyrimidinkerns einzigartig. Diese einzigartige Struktur kann im Vergleich zu ähnlichen Verbindungen unterschiedliche biologische Aktivitäten und chemische Eigenschaften verleihen.
Dieser detaillierte Überblick bietet ein umfassendes Verständnis von N,N,6-Trimethyl-2-[4-(Thiophen-2-carbonyl)piperazin-1-YL]pyrimidin-4-amin, einschließlich seiner Synthese, Reaktionen, Anwendungen und Vergleich mit ähnlichen Verbindungen.
Eigenschaften
Molekularformel |
C16H21N5OS |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H21N5OS/c1-12-11-14(19(2)3)18-16(17-12)21-8-6-20(7-9-21)15(22)13-5-4-10-23-13/h4-5,10-11H,6-9H2,1-3H3 |
InChI-Schlüssel |
ZBNFEMRGHFMSHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=CS3)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(methylsulfonyl)-N-[2-(propylcarbamoyl)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11244889.png)
![Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]-4-methylbenzoate](/img/structure/B11244912.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-phenylpropanamide](/img/structure/B11244918.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methoxybenzamide](/img/structure/B11244921.png)


![N-(2-chlorophenyl)-2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244949.png)
![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B11244956.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-bromo-2,3-dimethylphenyl)acetamide](/img/structure/B11244957.png)
![N-(2,6-dimethylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244960.png)
![N-(2,4-dichlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11244964.png)

![N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11244967.png)
![N-[4-(morpholin-4-yl)phenyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B11244970.png)
